molecular formula C20H28O13 B089591 Primulaverin CAS No. 154-61-0

Primulaverin

Cat. No. B089591
CAS RN: 154-61-0
M. Wt: 476.4 g/mol
InChI Key: CDWVFJJMYKSVHM-HSMQXHTESA-N
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Description

Primulaverin is a naturally occurring compound found in the flowers of Primula veris, commonly known as cowslip. It belongs to the class of compounds known as cyclotides, which are characterized by their cyclic structure and exceptional stability. This compound has been the subject of intense scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

  • Species-Specific Secondary Metabolites Production : A study by Sarropoulou et al. (2023) focused on in vitro adventitious root cultures of Primula veris subsp. veris for sustainable production of secondary metabolites, including primulaverin. They discovered that in vitro cultures at 22 °C produced a significantly higher content of this compound compared to other temperatures, indicating a potential for mass production of these compounds.

  • Phenolic Compounds in Primula Species : Bączek et al. (2017) in their research on Phenolics in Primula veris L. and P. elatior identified this compound exclusively in the roots of these plants. They highlighted the distinct differences in the content and composition of phenolic compounds between species, indicating the potential for using this compound as a chemical marker for species identification and evaluation.

  • Metabolite Profiling in Primula veris : Apel et al. (2017) conducted a Comparative Metabolite Profiling of triterpenoid saponins and flavonoids in different color mutations of Primula veris. Although their study mainly focused on anthocyanins and saponins, the methodology and results provide insights into the complex secondary metabolite profile of Primula species, which includes this compound.

  • Antioxidant and Protective Effects of Primula Species : Alinezhad et al. (2012) explored the Antioxidant, antihemolytic, and inhibitory activities of endemic Primula heterochroma against oxidative stress. Their findings on the protective effects of flavonoid-rich fractions could be relevant to understanding the potential health benefits of this compound.

Safety and Hazards

According to the safety data sheet, Primulaverin is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

In vitro adventitious root cultures have been suggested as an alternative way of producing Primulaverin . This method could potentially lead to a more sustainable production of this valuable pharmaceutical raw material .

Mechanism of Action

Target of Action

Primulaverin is a bioactive compound found in the plant species Primula veris It is known that this compound is a flavonoid , and flavonoids generally interact with a wide range of protein targets, including enzymes, receptors, and ion channels .

Mode of Action

They can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites . They can also interfere with cell signaling pathways, leading to changes in cell function .

Biochemical Pathways

For instance, they can inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase and lipoxygenase . They can also modulate cell signaling pathways related to cell growth, differentiation, and apoptosis .

Pharmacokinetics

The molecular properties of this compound, such as its molecular weight and polarity , suggest that it may be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by enzymes in the liver and excreted in the urine or feces .

Result of Action

This compound, like other flavonoids, is believed to have various biological effects. It is found in Primula veris, a plant used traditionally for its expectorant and anti-inflammatory properties . This suggests that this compound may contribute to these effects, possibly by modulating the activity of enzymes and receptors involved in inflammation and mucus production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and efficacy of this compound may be affected by factors such as the pH of the gastrointestinal tract, the presence of other compounds in the diet, and individual differences in metabolism . Furthermore, the stability of this compound may be influenced by factors such as temperature, light, and pH .

Biochemical Analysis

Biochemical Properties

Primulaverin plays a role in various biochemical reactionsThe compound’s structure, which includes a phenolic glycoside, may allow it to interact with a variety of biomolecules .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies on this compound dosage effects in animal models are currently lacking.

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation

properties

IUPAC Name

methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O13/c1-28-8-3-4-11(9(5-8)18(27)29-2)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWVFJJMYKSVHM-HSMQXHTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934891
Record name Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154-61-0
Record name Primulaverin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIMULAVERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B99IC5K2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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